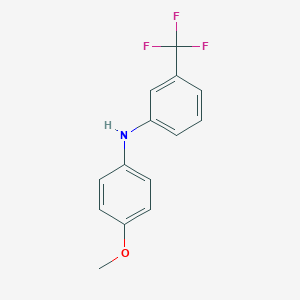

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-19-13-7-5-11(6-8-13)18-12-4-2-3-10(9-12)14(15,16)17/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODIERGLAGAWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347310 | |

| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494-26-4 | |

| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Trifluoromethyl-4'-methoxydiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

Introduction

This compound is a diarylamine that serves as a crucial building block in modern synthetic chemistry. Its structure, which combines an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on separate aromatic rings bridged by a secondary amine, imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl (-CF3) group is a particularly valued substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in any research or development setting.

Identifiers and Structure

The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(Trifluoromethyl)-N-(4-methoxyphenyl)benzenamine |

| CAS Number | 1494-26-4[4] |

| Molecular Formula | C₁₅H₁₂F₃NO |

| Molecular Weight | 281.26 g/mol |

| 2D Structure |

Physicochemical Characteristics

While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from its constituent parts and related diarylamines. The compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like toluene, dioxane, and dichloromethane. The properties of its precursors are well-documented.

| Property | 3-(Trifluoromethyl)aniline (Precursor) | 4-Methoxyaniline (Precursor) | This compound (Predicted) |

| Appearance | Colorless liquid[5] | White to brownish solid | Off-white to pale yellow solid |

| Melting Point | 5 to 6 °C[5] | 57 °C | > 60 °C |

| Boiling Point | 187 to 188 °C[5] | 243 °C | > 300 °C |

| Density | 1.29 g/cm³[5] | 1.09 g/cm³ | ~1.3 g/cm³ |

| Solubility | Insoluble in water, soluble in organic solvents.[6] | Slightly soluble in water, soluble in ethanol, ether. | Insoluble in water, soluble in aprotic organic solvents. |

Synthesis and Reactivity

The formation of the C-N bond is central to the synthesis of diarylamines. The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad substrate scope under relatively mild conditions compared to older methods like the Ullmann condensation.[7][8][9]

Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical. The ligand facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[8][9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for the key reductive elimination step.[8]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

<_>

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical analysis of the molecular structure of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, a diarylamine of significant interest in medicinal chemistry and materials science. We will delve into the nuanced structural characteristics, electronic properties, and conformational dynamics that arise from the interplay of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the diarylamine backbone. This guide will further explore the prevalent synthetic methodologies, with a focus on the Buchwald-Hartwig amination, and detail the spectroscopic techniques used for its characterization. The insights provided herein are intended to empower researchers to leverage the unique properties of this molecule in the design of novel therapeutic agents and functional materials.

Introduction: The Significance of Fluorinated Diarylamines in Modern Chemistry

Diarylamine scaffolds are privileged structures in drug discovery and materials science, forming the core of numerous biologically active compounds and functional organic materials. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern medicinal chemistry.[1][2] The -CF3 group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2]

This compound is a compelling example of a diarylamine where the electronic properties are modulated by both a potent electron-withdrawing group (-CF3) and a classic electron-donating group (-OCH3). This electronic dichotomy imparts a unique reactivity and conformational landscape to the molecule, making it a valuable building block for the synthesis of novel compounds with tailored properties. This guide aims to provide a detailed exploration of its molecular structure to inform and guide future research endeavors.

Molecular Structure and Electronic Landscape

The molecular structure of this compound is characterized by two phenyl rings linked by a secondary amine. One ring is substituted with a methoxy group in the para position, while the other bears a trifluoromethyl group in the meta position.

Key Structural Features

The overall geometry of the molecule is non-planar, with a discernible twist around the C-N-C diarylamine linkage. This is a consequence of steric hindrance between the ortho-hydrogens of the two aromatic rings. The precise dihedral angle is influenced by the electronic nature of the substituents and the crystalline packing forces in the solid state.

The electron-donating methoxy group (-OCH3) increases electron density on its attached phenyl ring, particularly at the ortho and para positions, through a resonance effect. Conversely, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is primarily an inductive effect. This electronic push-pull system across the diarylamine bridge is a critical determinant of the molecule's overall properties.

Visualization of the Molecular Structure

The following diagram illustrates the fundamental structure of this compound.

Caption: 2D representation of this compound.

Synthesis and Characterization

The synthesis of diarylamines like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[3][4] This method offers a versatile and efficient route to form the crucial C-N bond.

Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.[3][4] For the synthesis of this compound, the reaction would typically involve either the coupling of 4-methoxyaniline with 1-bromo-3-(trifluoromethyl)benzene or 3-(trifluoromethyl)aniline with 1-bromo-4-methoxybenzene.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk tube is added the palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).[5]

-

Reagent Addition: The aryl bromide (1.0 equiv.), the aniline (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are added.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature typically ranging from 80 to 120 °C.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methoxy protons will be a singlet around 3.8 ppm. The N-H proton will be a broad singlet. |

| ¹³C NMR | Aromatic carbons will resonate between 110-160 ppm. The methoxy carbon will be around 55 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A single resonance for the -CF3 group will be observed, typically around -60 to -65 ppm relative to a standard. |

| IR Spectroscopy | Characteristic N-H stretching vibration around 3400 cm⁻¹. C-O stretching of the ether around 1250 cm⁻¹. Strong C-F stretching bands in the region of 1100-1350 cm⁻¹.[6] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C14H12F3NO, MW: 267.25 g/mol ) will be observed. |

Applications in Drug Discovery and Materials Science

The unique electronic and structural features of this compound make it a valuable scaffold in several areas of chemical research.

Medicinal Chemistry

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.[7][8] The diarylamine core is present in numerous kinase inhibitors and other therapeutic agents. By functionalizing the this compound core, medicinal chemists can explore new chemical space in the development of drugs for oncology, inflammation, and neurodegenerative diseases. The methoxy group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Organic Electronics

Diarylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of this compound, with its combination of electron-donating and electron-withdrawing groups, can be tuned to optimize its performance in such applications. Further derivatization could lead to the development of novel materials with improved charge transport properties and device stability.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its molecular structure, characterized by the electronic interplay of the methoxy and trifluoromethyl substituents, gives rise to unique properties that can be exploited in drug discovery and materials science. A thorough understanding of its synthesis, particularly via the robust Buchwald-Hartwig amination, and its detailed spectroscopic characterization are essential for researchers working with this versatile building block. This guide has provided a comprehensive overview of these aspects, with the aim of facilitating and inspiring future innovation.

References

- Guillou, S. et al. (2007). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2007(15), 2269-2274.

- BenchChem (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.

- ResearchGate (n.d.).

- Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.

- IUCr (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.

- MPG.PuRe (n.d.).

- PubChem (n.d.). 4-(methoxymethyl)-3-(trifluoromethyl)aniline.

- PubChem (n.d.). N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline.

- Sigma-Aldrich (n.d.). This compound.

- Ossila (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.

- ChemicalBook (n.d.). 4-(Trifluoromethoxy)aniline synthesis.

- The Royal Society of Chemistry (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Chem-Impex (n.d.). 4-(Trifluoromethyl)aniline.

- Journal of Biomedical Research & Environmental Sciences (n.d.).

- International Journal of Scientific & Engineering Research (2014). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl).

- MDPI (n.d.).

- SciSpace (2014). Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.

- ChemicalBook (2025). 4-(Trifluoromethoxy)aniline.

Sources

An In-Depth Technical Guide to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (CAS No. 1494-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, with the Chemical Abstracts Service (CAS) number 1494-26-4 , is a diarylamine of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group on one phenyl ring and a methoxy group on the other, imparts a unique combination of electronic and steric properties. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Concurrently, the methoxy group can participate in hydrogen bonding and modulate the electronic character of the molecule.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for laboratory and developmental use.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application and handling.

| Property | Value | Source |

| CAS Number | 1494-26-4 | Internal |

| Molecular Formula | C₁₄H₁₂F₃NO | [2] |

| Molecular Weight | 267.25 g/mol | [2] |

| Appearance | White to pale-yellow powder or crystals | Internal |

| Melting Point | ~58 °C (predicted) | Internal |

| Solubility | Soluble in organic solvents such as methanol. Insoluble in water.[3] | [3] |

Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons of both phenyl rings are expected, along with a singlet for the methoxy group's protons.

-

¹³C NMR: Signals for the carbon atoms of the two distinct phenyl rings, the methoxy carbon, and the trifluoromethyl carbon (with characteristic C-F coupling) would be observed.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and strong C-F stretching of the trifluoromethyl group would be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Buchwald-Hartwig amination .[4][5] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5]

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (in this case, a halo-substituted trifluoromethylbenzene) adds to the Pd(0) catalyst to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (p-anisidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired diarylamine product is formed by reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and to stabilize the palladium intermediates.[6]

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: A Representative Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound via Buchwald-Hartwig amination.

Materials:

-

3-Bromobenzotrifluoride (1.0 eq)

-

p-Anisidine (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reactants: Under the inert atmosphere, add 3-bromobenzotrifluoride, p-anisidine, and anhydrous toluene.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of research and development.

-

Medicinal Chemistry: The trifluoromethyl group is a key pharmacophore that can enhance a drug's metabolic stability and cell membrane permeability.[1] The diarylamine scaffold is present in numerous biologically active compounds. Therefore, this molecule serves as an important intermediate for the synthesis of novel therapeutic agents, potentially for oncology, infectious diseases, and neurological disorders.[1][2]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as increased efficacy and environmental persistence.[7] This compound can be a precursor for the synthesis of novel herbicides and pesticides.[7]

-

Materials Science: Di- and triarylamines are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their charge-transporting properties. The specific electronic properties imparted by the trifluoromethyl and methoxy groups could be exploited in the design of new functional materials.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds can provide guidance.

Potential Hazards:

-

Skin and Eye Irritation: Similar trifluoromethylated anilines are known to cause skin and eye irritation.

-

Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable compound with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis is readily achieved through the robust and well-established Buchwald-Hartwig amination. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its successful and safe utilization in a research and development setting. The continued exploration of this and related fluorinated diarylamines is likely to lead to the discovery of novel molecules with important biological and material properties.

References

- Books. Chapter 3: Synthetic Methods for Primary Anilines. (2023-12-15).

- ChemRxiv.

- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [Link]

- PMC. 4-Methoxy-3-(trifluoromethyl)aniline.

- Chem-Impex. 4-(Trifluoromethoxy)aniline.

- Wikipedia.

- MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025-01-17).

- NINGBO INNO PHARMCHEM CO.,LTD.

- ChemicalBook. 4-trifluoromethyl aniline.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Chem-Impex. 4-(Trifluoromethyl)aniline.

- PubChemLite. 4-(methoxymethyl)-3-(trifluoromethyl)aniline.

- ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)

- Chemistry LibreTexts.

- Wikipedia. 3-(Trifluoromethyl)aniline.

Sources

Introduction: Unveiling the Therapeutic Potential of a Novel Anilino-Derivative

An In-depth Technical Guide to the Core Mechanism of Action of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules has proven to be a highly effective strategy for optimizing drug efficacy and pharmacokinetic profiles.[1] The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a compound to its biological target.[2][3][4] this compound emerges from this promising class of molecules, yet its specific mechanism of action remains to be fully elucidated.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the core mechanism of action of this compound. We will operate under the primary hypothesis that this compound functions as a kinase inhibitor, a common modality for molecules with similar structural features.[5] This document will detail a logical, multi-stage experimental plan designed to identify the molecular target, validate the interaction, and characterize the downstream cellular consequences of its activity.

Part 1: Target Identification and Validation - Pinpointing the Molecular Interaction

The initial and most critical step in characterizing a novel compound is the identification of its direct molecular target(s). Given the structural alerts within this compound, a logical starting point is a broad-spectrum kinase inhibition screen.

High-Throughput Kinase Panel Screening

The rationale for commencing with a kinase screen is to efficiently survey a wide range of potential targets. This unbiased approach can quickly narrow the field of investigation to a specific kinase or family of kinases.

Experimental Protocol: Broad-Spectrum Kinase Profiling

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify potential hits.

-

Kinase Panel: Select a commercial kinase profiling service that offers a diverse panel of human kinases (e.g., >400 kinases). The assay is typically a radiometric or fluorescence-based method measuring the phosphorylation of a substrate by each kinase in the presence of the test compound.

-

Data Analysis: Results are expressed as the percentage of inhibition relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition at the screening concentration.

Hit Validation: Dose-Response and Biophysical Characterization

Following the identification of potential kinase targets from the initial screen, the next step is to validate these interactions with robust quantitative assays.

1.2.1 IC50 Determination

A dose-response curve is generated to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). This provides a quantitative measure of the compound's potency.

Table 1: Hypothetical IC50 Data for this compound against Candidate Kinases

| Kinase Target | IC50 (nM) |

| Kinase A | 75 |

| Kinase B | 1,200 |

| Kinase C | >10,000 |

1.2.2 Direct Binding Affinity Measurement

To confirm a direct interaction between the compound and the putative kinase target, a biophysical assay such as Surface Plasmon Resonance (SPR) is employed. This technique measures the binding affinity (KD) in real-time, providing orthogonal validation to the enzymatic inhibition data.

Part 2: Delineating the Downstream Signaling Cascade

Once a primary kinase target is validated, the investigation shifts to understanding the compound's impact on cellular signaling pathways. Inhibition of a kinase is expected to modulate the phosphorylation state of its downstream substrates.

Phosphoproteomic Profiling

A global analysis of changes in protein phosphorylation can provide an unbiased view of the signaling pathways affected by the compound.

Experimental Workflow: Phosphoproteomic Analysis

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active) and treat with this compound at a concentration of 10x its IC50 for a defined period (e.g., 2, 6, 24 hours).

-

Protein Extraction and Digestion: Lyse the cells, extract total protein, and perform a tryptic digest.

-

Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify changes in phosphopeptide abundance between treated and untreated samples to map the affected signaling pathways.

Validation of Key Signaling Nodes by Western Blot

Key findings from the phosphoproteomic screen should be validated using a targeted approach like Western blotting. This will confirm the modulation of specific downstream proteins.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

-

Sample Preparation: Treat cells as described for the phosphoproteomic analysis and prepare cell lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate and a primary antibody for the total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantification: Densitometrically quantify the bands to determine the relative change in phosphorylation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it inhibits "Kinase A".

Caption: Hypothetical signaling pathway inhibited by the compound.

Part 3: Assessing the Cellular Phenotypic Consequences

The final stage of the investigation is to link the molecular mechanism of action to a functional cellular outcome. This involves assays that measure the physiological response of cells to the compound.

Cell Viability and Cytotoxicity Assays

An MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of cells.[6]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or cell cycle arrest, flow cytometry-based assays can be performed.

-

Apoptosis: Annexin V/Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle: PI staining of fixed and permeabilized cells allows for the analysis of DNA content and determination of the cell cycle phase distribution (G1, S, G2/M).

Overall Experimental Workflow

The following diagram provides a high-level overview of the comprehensive workflow for elucidating the mechanism of action.

Caption: Comprehensive workflow for mechanism of action elucidation.

Conclusion

While the precise mechanism of action of this compound is currently undefined, the experimental framework detailed in this guide provides a robust and scientifically rigorous approach to its elucidation. By systematically progressing from broad-based screening to specific target validation, pathway analysis, and cellular-level characterization, researchers can effectively uncover the therapeutic potential of this novel compound. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Trifluoromethylaniline Derivatives in Chemical Synthesis.

- 4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). PMC.

- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.

- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs.

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022, July 28). PMC - NIH.

- Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7.

- Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. (n.d.). NIH.

- PubChemLite. (n.d.). N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline.

- PubChemLite. (n.d.). 4-(methoxymethyl)-3-(trifluoromethyl)aniline.

- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025, January 17). MDPI.

- Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.

- PubChem. (n.d.). N-(4-Methoxybenzyl)aniline.

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). NIH.

- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.

- Benchchem. (n.d.). A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers.

- [Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material]. (n.d.).

Sources

Unlocking the Therapeutic Potential of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Chemical Space of Fluorinated Anilines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing drug-like properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a cornerstone of this strategy, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] This technical guide delves into the core biological potential of a specific, yet under-explored molecule: N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline . While direct extensive biological data for this exact compound is nascent, this document serves as a comprehensive roadmap for researchers and drug development professionals. By dissecting the known activities of its constituent moieties—the trifluoromethylaniline and methoxyphenyl groups—we will construct a robust framework for its synthesis, characterization, and biological evaluation. This guide is designed not as a rigid protocol, but as a dynamic blueprint to inspire and direct future research into what could be a promising new chemical entity.

Introduction: The Rationale for Investigating this compound

The structure of this compound presents a compelling case for investigation. It is a derivative of anisidine, with a trifluoromethyl group at the 3-position of one aniline ring and a methoxy group at the 4-position of the other.[5] This unique combination of functional groups suggests a multitude of potential biological activities.

The trifluoromethylaniline core is a well-established pharmacophore found in numerous bioactive compounds.[3][6] The electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of the aniline nitrogen, influencing its interaction with biological targets.[4] Furthermore, this group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Derivatives of trifluoromethylaniline have demonstrated promising anticancer and antimicrobial activities.[7]

The N-(4-methoxyphenyl) moiety, also known as p-anisidine, is another key component. The methoxy group can modulate the electronic properties of the aniline ring and participate in hydrogen bonding, which is crucial for receptor binding. This group is often found in compounds with a range of pharmacological effects.

The convergence of these two structural motifs in this compound suggests a high probability of novel biological activity, potentially in the realms of oncology, infectious diseases, or neurodegenerative disorders.[5][7][8]

Synthesis and Characterization: Establishing a Foundation for Biological Screening

The synthesis of this compound can be achieved through established organic chemistry methodologies. A common approach involves the coupling of 3-(trifluoromethyl)aniline with a suitable 4-methoxyphenyl halide or boronic acid derivative.

Proposed Synthetic Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways for N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, a diarylamine of significant interest to researchers, scientists, and drug development professionals. The diarylamine scaffold, particularly when functionalized with moieties like trifluoromethyl and methoxy groups, is a critical component in the development of novel pharmaceuticals and advanced materials. This document offers a detailed exploration of the predominant synthetic methodologies, with a primary focus on the highly efficient Buchwald-Hartwig amination. Mechanistic insights, step-by-step experimental protocols, and a comparative analysis with the traditional Ullmann condensation are presented to provide a robust and practical resource for laboratory application.

Strategic Importance in Modern Chemistry

The synthesis of diarylamines is a foundational element of contemporary organic chemistry, with broad applications in medicinal chemistry and materials science. The target molecule, this compound, incorporates two key structural features that are highly sought after in drug design. The trifluoromethyl group is known to enhance the metabolic stability, binding affinity, and lipophilicity of therapeutic candidates[1]. Concurrently, the methoxy-substituted aniline ring is a common motif in a plethora of bioactive natural products and synthetic drugs, influencing the molecule's electronic properties and offering a site for further chemical modification[2][3].

Given its strategic importance, the development of efficient and scalable synthetic routes to this and related diarylamines is of paramount importance. This guide focuses on providing the scientific community with a detailed, field-proven approach to its synthesis.

A Comparative Overview of Synthetic Strategies

The construction of the critical C-N bond in diarylamines is primarily achieved through two powerful cross-coupling methodologies: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, copper-catalyzed Ullmann condensation[4]. The choice between these methods is dictated by factors such as substrate scope, reaction conditions, and catalyst cost.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (Pd)[5][6][7] | Copper (Cu)[4][8] |

| Typical Ligands | Bulky, electron-rich phosphines (e.g., BINAP, XPhos)[5][7] | Simple diamines, amino acids, or none[4][8] |

| Reaction Temperature | Milder (often 25-120°C)[7] | High (often >150-220°C)[4][8] |

| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[7] | Strong inorganic bases (e.g., K₂CO₃)[9] |

| Solvent | Aprotic (e.g., Toluene, Dioxane)[7] | High-boiling polar (e.g., DMF, NMP)[4] |

| Substrate Scope | Broad, including electron-rich and -neutral aryl halides[5] | Traditionally favored for electron-poor aryl halides |

| Cost | Higher (precious palladium catalyst and specialized ligands)[10] | Generally lower (abundant copper catalyst)[4] |

For the synthesis of this compound, the Buchwald-Hartwig amination is the demonstrably superior methodology. Its milder reaction conditions are more amenable to the preservation of the molecule's functional groups, leading to higher yields and purity[5][10].

The Buchwald-Hartwig Amination: A Mechanistic Deep Dive

The widespread adoption of the Buchwald-Hartwig amination stems from its predictable mechanism and high efficiency[5][11]. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, where the judicious selection of each component is crucial to the outcome.

The Catalytic Cycle

The synthesis of the diarylamine product is achieved through a well-elucidated, three-step catalytic cycle[5][12][13]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (in this case, 1-bromo-3-(trifluoromethyl)benzene) to generate a Pd(II) intermediate. This is often the rate-determining step[14].

-

Amine Coordination and Deprotonation: The amine (4-methoxyaniline) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex[13].

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step releases the desired diarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue[5][12].

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Rationale for Reagent Selection

The success of the Buchwald-Hartwig amination is highly dependent on the optimal combination of reactants and reagents.

-

Aryl Halide: 1-bromo-3-(trifluoromethyl)benzene is an ideal substrate. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium center. The electron-withdrawing nature of the trifluoromethyl group further facilitates this key step.

-

Amine: 4-methoxyaniline is an electron-rich aniline, which is generally a highly effective coupling partner in this reaction[2][3].

-

Palladium Precatalyst: Commercially available and air-stable palladium sources such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are efficiently converted to the active Pd(0) catalyst under the reaction conditions.

-

Ligand: The use of bulky, electron-rich phosphine ligands is critical. Ligands such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or XPhos stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and suppress side reactions[5][7].

-

Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a highly effective choice for this purpose[15].

-

Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to ensure the stability of the reactive intermediates in the catalytic cycle[7].

A Validated Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound via Buchwald-Hartwig amination.

Reactant and Reagent Specifications

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Source |

| 1-bromo-3-(trifluoromethyl)benzene | 225.01 | 1.0 | 225 mg | |

| 4-methoxyaniline | 123.15 | 1.2 | 148 mg | [2][3] |

| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | [15] |

| (±)-BINAP | 622.68 | 0.03 | 18.7 mg | [15] |

| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg | |

| Anhydrous Toluene | - | - | 5 mL |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 1-bromo-3-(trifluoromethyl)benzene (225 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and (±)-BINAP (18.7 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.

-

Solvent Addition: Introduce anhydrous toluene (5 mL) into the sealed tube via syringe.

-

Reaction: Immerse the reaction tube in a preheated oil bath at 100 °C and maintain vigorous stirring for 12-24 hours.

-

Monitoring: Periodically monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

-

Filtration: Filter the diluted mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Expected Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic analysis. Based on data for the closely related N-(4-Methoxyphenyl)-3,5-bis(trifluoromethyl)aniline, the following characteristics can be anticipated[12]:

-

Appearance: A white to off-white solid.

-

¹H NMR (CDCl₃): Distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

-

¹³C NMR (CDCl₃): Resonances corresponding to all unique carbon atoms in the molecule, including a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

HRMS (ESI): The high-resolution mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of C₁₄H₁₂F₃NO.

The Ullmann Condensation: A Viable Alternative

While the Buchwald-Hartwig amination is the preferred method, the Ullmann condensation represents a classic and still relevant alternative for the synthesis of diarylamines[4][8].

Mechanistic Principles

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While the exact mechanism is still a subject of some debate, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle[4]:

Caption: A plausible catalytic cycle for the Ullmann condensation.

Typical Reaction Conditions

The Ullmann condensation typically requires more forcing conditions than the Buchwald-Hartwig amination[4][8]:

-

Catalyst: Copper(I) salts, such as CuI, are the most common catalysts.

-

Ligand: Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine are often used to improve catalyst solubility and activity.

-

Base: A strong inorganic base, such as potassium carbonate (K₂CO₃), is typically required.

-

Solvent: High-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are necessary to achieve the required reaction temperatures.

-

Temperature: The reaction is often conducted at high temperatures, frequently exceeding 150 °C.

The harshness of these conditions can lead to lower functional group tolerance and the generation of more side products compared to the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound is most reliably and efficiently accomplished using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a significant advantage over the traditional Ullmann condensation in terms of milder reaction conditions, broader substrate scope, and higher yields. The detailed experimental protocol and mechanistic insights provided in this guide are intended to serve as a valuable and authoritative resource for researchers engaged in the synthesis of complex diarylamines for applications in drug discovery and materials science.

References

- Buchwald, S. L. (2023).

- Wikipedia. (2025).

- Gao, Y., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3359–3366. [Link]

- Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methoxyaniline (CAS:104-94-9): Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Feng, Y., & Li, Z. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(2), o377. [Link]

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7810, 1-Bromo-3-(trifluoromethyl)benzene. PubChem. [Link]

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123061, 1-(Bromomethyl)-3-(trifluoromethyl)benzene. PubChem. [Link]

- O'Brien, C. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. The Journal of Organic Chemistry, 86(24), 17996–18006. [Link]

- Balachandran, V., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 57–68. [Link]

- NROChemistry. (2025). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

- Wikipedia. (2025).

- ResearchGate. (2022). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling....

- Organic Chemistry Portal. (2025). Ullmann Reaction. Organic Chemistry Portal. [Link]

- ACS Publications. (2025). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. [Link]

- Organic Syntheses. (2025).

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. PubChem. [Link]

- Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Wikipedia. [Link]

- MD Topology. (2025). 3-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. MD Topology. [Link]

- NIH. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.

- ACS GCI Pharmaceutical Roundtable. (2025). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Department of Chemistry. (2023). Synthesis of Complex Diarylamines through a Ring‐Opening Difunctionalization Strategy.

- NIH. (2025). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles.

- YouTube. (2025).

- Journal of Biomedical Research & Environmental Sciences. (2025).

- The Royal Society of Chemistry. (2025). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

- Google Patents. (2025). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- MDPI. (2025).

- Wu, Y., & Ni, Y. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - 4-(methoxymethyl)-3-(trifluoromethyl)aniline (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 15. 4-(Trifluoromethyl)aniline 99 455-14-1 [sigmaaldrich.com]

Spectroscopic Analysis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages a comprehensive, predictive approach. By examining the empirical spectroscopic data of its constituent precursors, 3-(trifluoromethyl)aniline and 4-methoxyaniline (p-anisidine), we can deduce the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules.

Introduction

This compound is a substituted diphenylamine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, and a methoxy group, an electron-donating group, on the two different phenyl rings creates a molecule with unique electronic and conformational properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized molecules of this nature.

This guide provides a foundational understanding of the expected spectroscopic signatures of this compound. The predictions herein are grounded in the well-established principles of spectroscopic interpretation and supported by experimental data from closely related structural analogues.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound is depicted below. The molecule consists of a 4-methoxyphenyl group and a 3-(trifluoromethyl)phenyl group linked by a secondary amine. This structure suggests a complex interplay of electronic effects that will govern its spectroscopic properties.

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin).

IR Spectroscopy

-

For a solid sample, use an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the sample on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).

Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquire the mass spectrum over a suitable m/z range.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging the known spectral features of its precursors, 3-(trifluoromethyl)aniline and 4-methoxyaniline, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This information serves as a valuable resource for the identification and characterization of this compound and can guide the interpretation of experimental data when it becomes available. The methodologies and predictive reasoning outlined here exemplify a scientifically rigorous approach to the characterization of novel compounds in the absence of established reference data.

References

- 3-(Trifluoromethyl)

- 4-Methoxyaniline (p-Anisidine)

- General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Technical Guide: Physicochemical Characterization of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Introduction and Chemical Context

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (CAS No. 1494-26-4) is a diarylamine derivative featuring a methoxy substituent on one phenyl ring and a trifluoromethyl group on the other. The trifluoromethyl moiety is a well-established bioisostere for a methyl group but with significantly altered electronic properties, often enhancing metabolic stability and receptor binding affinity in drug candidates. The methoxy group, a common feature in bioactive molecules, can influence solubility and hydrogen bonding interactions. The combination of these substituents makes this scaffold an intriguing building block in the synthesis of novel therapeutic agents.

Accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These parameters provide a preliminary indication of a compound's purity and are essential for quality control, process development, and the design of stable pharmaceutical formulations. For this compound, which exists as a white to pale-yellow powder or crystals, the melting point is the most pertinent and accessible physical constant for routine characterization[1].

Physical Properties of this compound and Related Isomers

The available physical property data for the target compound is limited. However, data from isomeric and structurally related compounds can provide a useful comparative context.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | 1494-26-4 | C₁₄H₁₂F₃NO | Data not available | Data not available |

| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C₈H₈F₃NO | 58 - 60[2] | 112 (at 18 mmHg)[3] |

| 4-Methoxy-2-(trifluoromethyl)aniline | 53903-49-4 | C₈H₈F₃NO | Not available | 234.5 (at 760 mmHg)[4] |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 5 - 6 | 187 - 188 |

| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 38 | 75 (at 1 Torr)[5] |

Note: The physical state of this compound is described as a "White to pale-yellow powder or crystals"[1], indicating it is a solid at room temperature.

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of a crystalline solid, a technique chosen for its high accuracy and requirement for only a small amount of sample.

Principle of the Method

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is a sharp, well-defined temperature. The presence of impurities typically depresses and broadens the melting point range. Therefore, a narrow melting point range is a strong indicator of high purity. The capillary method involves heating a small, powdered sample in a sealed capillary tube within a calibrated heating block and observing the temperature range over which melting occurs.

Materials and Equipment

-

This compound sample

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

Step-by-Step Procedure

-

Sample Preparation:

-

Place a small amount (10-20 mg) of the crystalline this compound onto a clean, dry watch glass.

-

Using a clean spatula, crush the crystals into a fine powder with a mortar and pestle. This ensures uniform packing in the capillary tube, which is crucial for even heat distribution.

-

-

Capillary Tube Packing:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of the powder (2-3 mm in height) is collected.

-

To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop. A densely packed sample prevents air pockets and ensures accurate heat transfer.

-

-

Apparatus Setup and Calibration:

-

Ensure the melting point apparatus is calibrated using certified standards with known melting points (e.g., benzophenone, caffeine). This is a critical step for ensuring the trustworthiness of the experimental data.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Melting Point Determination:

-

Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.

-

Slow Heating for Measurement: Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is essential for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

-

Repeat for Verification:

-

Allow the apparatus to cool.

-

Prepare a fresh sample in a new capillary tube and repeat the measurement at least twice to ensure reproducibility. The results should be consistent within a narrow range.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Conclusion

While a comprehensive physical property profile for this compound, including its boiling point, remains to be fully elucidated in publicly accessible literature, its characterization as a crystalline solid provides a clear path forward for its physical analysis. The determination of its melting point via the capillary method described herein offers a reliable and accurate means of verifying its identity and purity. This foundational data is indispensable for any subsequent research and development activities, from synthetic quality control to the formulation of new chemical entities for therapeutic applications.

References

- Chemsrc. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4. [Link]

- Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

- Wikipedia. 4-(Trifluoromethyl)aniline. [Link]

Sources

The Solubility Profile of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility profile of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, a compound of interest in contemporary drug discovery and medicinal chemistry. In the absence of extensive empirical solubility data in the public domain, this document employs a predictive methodology based on Hansen Solubility Parameters (HSPs) to forecast the compound's behavior across a range of common organic solvents. This theoretical framework is supplemented with detailed, field-proven experimental protocols to enable researchers to validate these predictions and generate robust, quantitative solubility data. This guide is designed to be an essential resource for scientists and professionals engaged in the synthesis, purification, formulation, and overall development of drug candidates involving this or structurally related scaffolds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can lead to a cascade of challenges, from inconsistent results in biological assays to difficulties in achieving desired therapeutic concentrations in vivo. This compound, a substituted N-phenylaniline derivative, possesses structural motifs—a methoxy group and a trifluoromethyl group—that are frequently incorporated into modern pharmaceuticals to modulate lipophilicity, metabolic stability, and target engagement.[1] Understanding the solubility of this specific molecule is therefore paramount for its successful progression through the drug discovery pipeline.

This guide addresses the current information gap by providing a theoretically grounded and practically applicable framework for assessing the solubility of this compound. We will first delve into the theoretical underpinnings of solubility, focusing on the predictive power of Hansen Solubility Parameters. Subsequently, we will present a predicted solubility profile for the target compound in a variety of organic solvents. Critically, this guide provides detailed, step-by-step experimental protocols for both kinetic and thermodynamic solubility determination, empowering researchers to generate precise and reliable data in their own laboratories.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a foundational concept in solubility science.[2] Hansen Solubility Parameters (HSPs) provide a powerful quantitative extension of this principle by deconstructing the total cohesive energy of a molecule into three distinct components:

-

δD (Dispersion): Energy derived from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule, whether a solute or a solvent, can be characterized by a unique set of these three parameters, which define a point in three-dimensional "Hansen space".[3] The closer the HSPs of a solute and a solvent are in this space, the higher the likelihood of dissolution. This "distance" between the solute (2) and the solvent (1) is quantified by the following equation:

A further refinement of this concept is the Relative Energy Difference (RED) number, which provides a more intuitive measure of solubility. The RED number is calculated by dividing the Hansen distance (

Predicting the Hansen Solubility Parameters of this compound

In the absence of experimental data, the HSPs of a novel compound can be estimated using group contribution methods.[5][6][7] These methods assign specific values for δD, δP, and δH to the individual functional groups within a molecule. By summing the contributions of each group, one can arrive at an estimated set of HSPs for the entire molecule. For this guide, we have employed the robust Stefanis-Panayiotou group contribution method to predict the HSPs of this compound.

The molar volume, a critical component in these calculations, was estimated using the Fedors group contribution method.[8]

Table 1: Predicted Hansen Solubility Parameters for this compound

| Parameter | Predicted Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 5.8 |

| δH (Hydrogen Bonding) | 6.2 |

| Molar Volume (V) | 165.5 cm³/mol |

Predicted Solubility Profile

Based on the predicted HSPs for this compound and the established HSPs for a range of common organic solvents, we have calculated the RED numbers to forecast the compound's solubility. An interaction radius (

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 1.22 | Moderate |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | 2.11 | Low |

| Benzene | Aromatic | 18.4 | 0.0 | 2.0 | 1.13 | Moderate |

| Chloroform | Chlorinated | 17.8 | 3.1 | 5.7 | 0.69 | High |

| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 0.81 | High |

| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 1.34 | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 1.69 | Moderate |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 2.01 | Low |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 0.83 | High |

| Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | 1.54 | Low |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 1.63 | Low |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 2.58 | Very Low |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 0.61 | High |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 0.96 | High |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To provide our audience with the tools for empirical validation, this section details two robust, widely accepted methods for solubility determination: the thermodynamic shake-flask method and the kinetic turbidimetric method.

Thermodynamic Solubility Determination: The Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent at a specific temperature.[8][9]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial for achieving equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended, with preliminary experiments to determine the precise time to equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Caption: Workflow for Kinetic Solubility Determination.

Discussion and Field Insights

The predicted solubility profile in Table 2 suggests that this compound will exhibit favorable solubility in chlorinated solvents (chloroform, dichloromethane), ethers (THF), esters (ethyl acetate), and aromatic hydrocarbons (toluene). This is consistent with the molecule's overall lipophilic character, imparted by the two aromatic rings and the trifluoromethyl group. The trifluoromethyl group is known to increase lipophilicity, which generally enhances solubility in non-polar organic solvents. [10] Conversely, the model predicts poor solubility in highly polar protic solvents such as methanol and ethanol, and limited solubility in non-polar alkanes like hexane. The presence of the secondary amine and the ether oxygen allows for some hydrogen bonding, but these interactions are likely insufficient to overcome the cohesive energy of the highly structured hydrogen-bonding networks in alcohols.